molecular formula C12H12N2 B6522925 3-(2-methyl-1H-indol-1-yl)propanenitrile CAS No. 4414-80-6

3-(2-methyl-1H-indol-1-yl)propanenitrile

Cat. No. B6522925
CAS RN: 4414-80-6
M. Wt: 184.24 g/mol
InChI Key: LDRXJHFTIOBRGI-UHFFFAOYSA-N
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Description

“3-(2-Methyl-1H-indol-3-yl)propanenitrile” is a chemical compound with the molecular formula C12H12N2 . It has an average mass of 184.237 Da and a monoisotopic mass of 184.100052 Da .


Molecular Structure Analysis

The molecule of a related compound, “Methyl 3-(1H-indol-3-yl)propanoate”, adopts an essentially planar conformation and in the crystal, the molecules are linked by intermolecular N—H⋯O hydrogen bonds .


Chemical Reactions Analysis

While specific chemical reactions involving “3-(2-methyl-1H-indol-1-yl)propanenitrile” are not available, a related compound, “2-(1-methyl-1H-indol-3-yl)propanenitrile”, has been mentioned in the context of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 184.24 g/mol . It has a computed XLogP3 of 2.4, a hydrogen bond donor count of 0, and a hydrogen bond acceptor count of 1 .

Scientific Research Applications

3-(2-methyl-1H-indol-1-yl)propanenitrile is widely used in scientific research as a starting material for the synthesis of various derivatives, such as 3-methyl-1H-indole-3-acetonitrile (3-MIA), 3-methyl-1H-indole-3-carboxylic acid (3-MICA), and 3-methyl-1H-indole-3-carboxylic acid methyl ester (3-MICAME). These derivatives are used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. This compound is also used as a reactant in chemical reactions, such as the synthesis of indole derivatives.

Advantages and Limitations for Lab Experiments

3-(2-methyl-1H-indol-1-yl)propanenitrile is a useful chemical compound for laboratory experiments because it is a stable, colorless solid at room temperature. It is also non-toxic and non-volatile, making it safe to handle in the laboratory. However, it is not very soluble in water, which can limit its use in certain experiments.

Future Directions

Future research on 3-(2-methyl-1H-indol-1-yl)propanenitrile should focus on its potential applications in the synthesis of pharmaceuticals and agrochemicals. Additionally, further research should be done on its biochemical and physiological effects to determine if it is safe for use in humans and animals. Other future directions for research include exploring its potential use as a catalyst in chemical reactions, such as the Wittig reaction, and investigating its potential use in the synthesis of other organic compounds.

Synthesis Methods

3-(2-methyl-1H-indol-1-yl)propanenitrile can be synthesized in a two-step process. First, 3-methyl-1H-indole is reacted with propionitrile in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This reaction produces 3-methyl-1H-indole-3-carboxylic acid, which is then reacted with a base, such as sodium hydroxide or potassium hydroxide, to produce this compound.

properties

IUPAC Name

3-(2-methylindol-1-yl)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-10-9-11-5-2-3-6-12(11)14(10)8-4-7-13/h2-3,5-6,9H,4,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRXJHFTIOBRGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N1CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901294758
Record name 2-Methyl-1H-indole-1-propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901294758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4414-80-6
Record name 2-Methyl-1H-indole-1-propanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4414-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1H-indole-1-propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901294758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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